molecular formula C12H10ClF3N4 B2729096 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde 4-phenylhydrazone CAS No. 959572-31-7

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde 4-phenylhydrazone

Cat. No.: B2729096
CAS No.: 959572-31-7
M. Wt: 302.69
InChI Key: GMZWRMFJZWAPEU-REZTVBANSA-N
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Description

“5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde 4-phenylhydrazone” is a chemical compound with the molecular formula C12H10ClF3N4. Its molecular weight is 302.6828096 .

Scientific Research Applications

Structural Characterization and Synthesis

  • Synthesis and Crystal Structure : The compound is synthesized via condensation reactions and has been structurally characterized, indicating that with the exception of the phenyl group bonded directly to the pyrazole ring, the non-H atoms are nearly coplanar. This provides a foundation for understanding its chemical behavior and potential for further chemical modifications (Trilleras et al., 2014).

  • Chemical Reactivity and Applications : The compound serves as a versatile intermediate in the synthesis of novel heterocyclic systems, demonstrating its potential in creating a variety of synthetically useful and novel heterocyclic compounds. Its reactivity has been explored through various chemical reactions, showing its utility in synthesizing antimicrobial agents and other biologically active compounds (Gouda et al., 2016).

Potential Biological Activities

  • Antimicrobial Activities : Derivatives of the compound have shown a broad spectrum of antimicrobial activities, indicating their potential as antimicrobial agents. This includes the synthesis of new series of derivatives via the Vilsmeier–Haack reaction approach, which displayed moderate to good antimicrobial and antioxidant activities (Bhat et al., 2016).

  • Antioxidant Properties : The compound and its derivatives have also been investigated for their antioxidant properties, contributing to the development of compounds with potential health benefits. This includes the design and synthesis of new derivatives showing moderate to excellent antioxidant activities, further supporting their utility in medicinal chemistry (Prabakaran et al., 2015).

Advanced Applications

  • Fluorescence and Sensing : Some derivatives containing the pyrazole moiety have been found to exhibit bright fluorescence, making them of interest for sensing applications, especially in detecting acidic environments. This demonstrates the compound’s potential in the development of fluorescent dyes and sensors for various applications (Wrona-Piotrowicz et al., 2022).

  • Structural and Theoretical Investigations : Theoretical studies complement experimental findings, offering insights into the electronic structure and potential reactivity of the compound and its derivatives. This includes detailed NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction studies, aiding in the design of new compounds with desired properties (Viveka et al., 2016).

Properties

IUPAC Name

N-[(E)-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3N4/c1-20-11(13)9(10(19-20)12(14,15)16)7-17-18-8-5-3-2-4-6-8/h2-7,18H,1H3/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZWRMFJZWAPEU-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=NNC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)/C=N/NC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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